molecular formula C20H19NO4 B173643 Dehydrodicentrine CAS No. 19843-03-9

Dehydrodicentrine

Cat. No.: B173643
CAS No.: 19843-03-9
M. Wt: 337.4 g/mol
InChI Key: HIZKFQOZVOUKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrodicentrine is an aporphine alkaloid that can be isolated from the root of Stephania epigaea. It is known for its inhibitory effect on acetylcholinesterase, with an IC50 value of 2.98 μM

Mechanism of Action

Target of Action

Dehydrodicentrine is an aporphine alkaloid that primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating synaptic transmission .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic membrane, enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound affects the metabolism of acetylcholine, a key neurotransmitter in this pathway . The downstream effects include prolonged synaptic transmission and potential alterations in cognitive and motor functions, although the specific effects would depend on the location and context of the cholinergic transmission .

Pharmacokinetics

Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of this compound, determining its efficacy and potential side effects .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can result in prolonged activation of cholinergic neurons and potentially enhanced cholinergic transmission . The specific physiological effects would depend on the context and location of these cholinergic synapses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual-specific factors such as age, sex, genetic factors, and health status . Specific studies investigating the influence of these factors on this compound’s action are currently lacking .

Biochemical Analysis

Biochemical Properties

Dehydrodicentrine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thus terminating synaptic transmission. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated acetylcholine levels can activate muscarinic and nicotinic receptors, triggering downstream signaling cascades that affect cellular functions such as neurotransmitter release, ion channel activity, and gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, blocking the access of acetylcholine and preventing its breakdown . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of acetylcholinesterase, leading to prolonged cholinergic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effect without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which facilitate its breakdown and excretion . The metabolites of this compound may also exhibit biological activity, contributing to its overall pharmacological profile . The interaction with metabolic enzymes and cofactors can influence the compound’s metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrodicentrine can be synthesized through various synthetic routes. One common method involves the extraction from natural sources such as the roots of Stephania epigaea. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Stephania epigaea are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dehydrodicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .

Scientific Research Applications

Dehydrodicentrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dehydrodicentrine is unique due to its specific inhibitory effect on acetylcholinesterase, which distinguishes it from other similar compounds that may act on different targets or have varying degrees of efficacy. Its natural occurrence and potential therapeutic applications further highlight its significance in scientific research and medicinal chemistry .

Properties

IUPAC Name

16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZKFQOZVOUKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173588
Record name 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19843-03-9
Record name Dehydrodicentrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodicentrine
Reactant of Route 2
Dehydrodicentrine
Reactant of Route 3
Reactant of Route 3
Dehydrodicentrine
Reactant of Route 4
Reactant of Route 4
Dehydrodicentrine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dehydrodicentrine
Reactant of Route 6
Reactant of Route 6
Dehydrodicentrine
Customer
Q & A

Q1: What is the biological activity of Dehydrodicentrine and how does its structure relate to its activity?

A: this compound exhibits anti-trypanosomal activity, specifically against Trypanosoma cruzi, the parasite responsible for Chagas disease []. While its exact mechanism of action requires further investigation, research suggests that it might interact with the parasite's plasma membrane, leading to depolarization and potentially contributing to its death [].

Q2: How does this compound compare to other similar compounds in terms of its activity against Trypanosoma cruzi?

A: this compound, alongside other aporphine alkaloids like dicentrine and its N-oxide derivative, has been isolated from Ocotea puberula and tested against Trypanosoma cruzi []. Interestingly, the N-oxide derivative of dicentrine showed higher potency (EC50 of 18.2 μM) compared to this compound and even displayed similar activity to the positive control, benznidazole []. This highlights the potential of exploring structural modifications within this class of compounds to enhance their anti-trypanosomal activity.

Q3: What are the chemotaxonomic implications of finding this compound in certain plant species?

A: The presence of this compound, along with other benzylisoquinoline alkaloids like dicentrine and dicentrinone, in Litsea cassiaefolia provides valuable insights for chemotaxonomic studies []. This information can be used to understand evolutionary relationships and classify plant species within the Lauraceae family based on their alkaloid profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.